![molecular formula C8H5F4NO2 B1272807 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene CAS No. 25854-59-5](/img/structure/B1272807.png)
2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene
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Overview
Description
Scientific Research Applications
Pharmaceutical Intermediates
2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene: is utilized as an intermediate in the synthesis of pharmaceutical compounds . Its unique structure, which includes both an amino group and a benzodioxene moiety, makes it a valuable precursor in the development of drugs that may exhibit a range of biological activities.
Materials Science
In the realm of materials science, this compound has potential applications in the creation of advanced materials. Its tetrafluoro and amino groups could be leveraged to modify surface properties or to create polymers with specific characteristics for industrial use.
Environmental Science
The compound’s stability and resistance to degradation under various conditions make it a candidate for environmental studies, particularly in the analysis of fluorinated organic compounds in ecosystems . Its properties may help in understanding the environmental fate of similar organofluorine substances.
Analytical Chemistry
2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene: can be used as a standard or reagent in analytical chemistry. Its well-defined structure and properties allow for its use in calibrating instruments or developing new analytical methods .
Biochemistry
In biochemistry, the compound’s ability to form stable complexes with other molecules could be exploited in studying protein-ligand interactions or in the design of biochemical assays. Its fluorine atoms may also be useful in ^19F NMR spectroscopy for probing molecular environments.
Pharmacology
The pharmacological potential of 2,2,4,4-tetrafluoro-6-amino-1,3-benzodioxene lies in its structural features, which could interact with biological targets. Research in this area could lead to the discovery of new therapeutic agents .
Future Directions
properties
IUPAC Name |
2,2,4,4-tetrafluoro-1,3-benzodioxin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO2/c9-7(10)5-3-4(13)1-2-6(5)14-8(11,12)15-7/h1-3H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENKESXKWBIZCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(OC(O2)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380199 |
Source
|
Record name | 2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25854-59-5 |
Source
|
Record name | 2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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